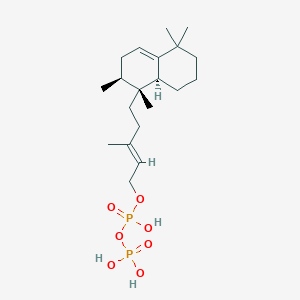
Tuberculosinyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberculosinyl diphosphate is a diterpenyl phosphate that is the O-diphospho derivative of tuberculosinol. It derives from a tuberculosinol. It is a conjugate acid of a tuberculosinyl diphosphate(3-).
Applications De Recherche Scientifique
Structural Insights and Potential for Anti-Infective Therapies
Tuberculosinyl diphosphate plays a significant role in the study of bacterial diterpene synthases, particularly in Mycobacterium tuberculosis. Research by Chan et al. (2014) has provided structural insights into tuberculosinol/iso-tuberculosinol synthase from M. tuberculosis, a target for anti-infective therapies aimed at blocking virulence factor formation. These findings highlight the potential of developing inhibitors targeting not only virulence but also cell wall biosynthesis, based on the structures of tuberculosinyl diphosphate and related enzymes (Chan et al., 2014).
Enzymatic Mechanisms and Substrate Specificity Studies
The study of isotopically labelled oligoprenyl diphosphates, including tuberculosinyl diphosphate, has been instrumental in understanding the enzymatic mechanisms of terpene cyclases. Citron et al. (2014) developed methods for synthesizing isotopically labelled oligoprenyl diphosphates, facilitating the analysis of tuberculosinyl diphosphate synthase from M. tuberculosis. This research aids in understanding the stereochemical aspects of cyclization reactions catalyzed by these enzymes (Citron et al., 2014).
Exploring Diterpene Biosynthesis in Bacteria
Nakano et al. (2015) identified a new diterpene biosynthetic gene cluster in Herpetosiphon aurantiacus, which includes enzymes homologous to those processing tuberculosinyl diphosphate in M. tuberculosis. This discovery expands our understanding of diterpenoid biosynthesis in bacteria, highlighting the broader significance of tuberculosinyl diphosphate in microbial biochemistry (Nakano et al., 2015).
Tuberculosinyl Diphosphate in Tuberculosis Pathogenesis
The Rv3378c gene product from M. tuberculosis, which processes tuberculosinyl diphosphate, plays a role in tuberculosis pathogenesis. Hoshino et al. (2011) showed that diterpenoids derived from tuberculosinyl diphosphate inhibit macrophage phagocytosis, suggesting a mechanism by which M. tuberculosis evades the host immune response. This research underscores the importance of tuberculosinyl diphosphate in the pathogenicity of M. tuberculosis (Hoshino et al., 2011).
Propriétés
Nom du produit |
Tuberculosinyl diphosphate |
|---|---|
Formule moléculaire |
C20H36O7P2 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18H,6-8,10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t16-,18+,20+/m0/s1 |
Clé InChI |
BPSHPRCHMGHBGC-AHKHSGQUSA-N |
SMILES isomérique |
C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC2(C)C |
SMILES canonique |
CC1CC=C2C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCCC2(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



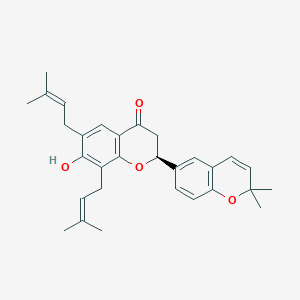
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
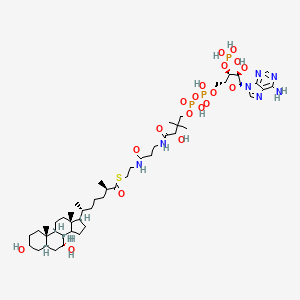
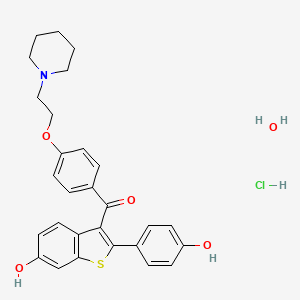
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
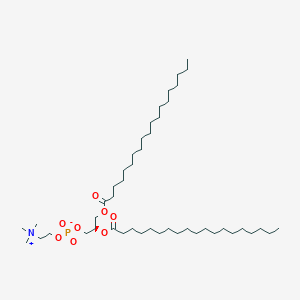
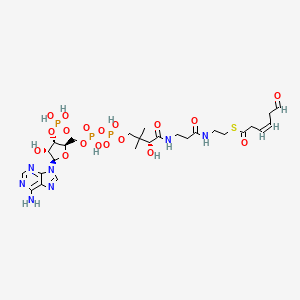
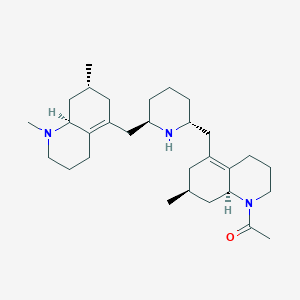
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
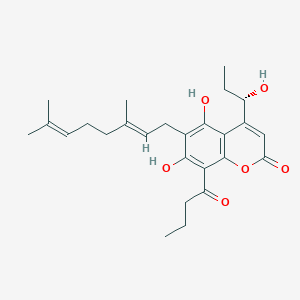
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)